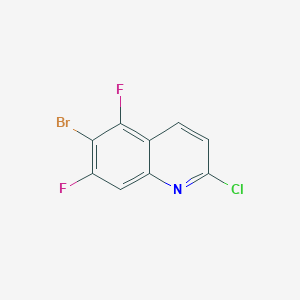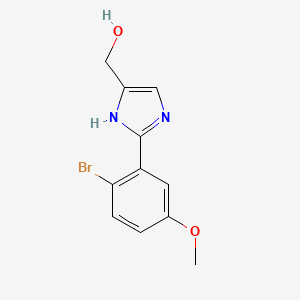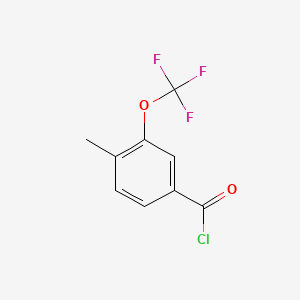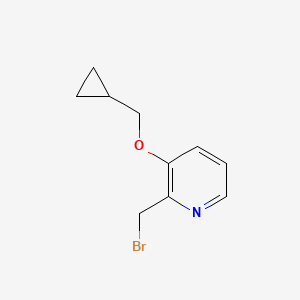
6-Bromo-2-chloro-5,7-difluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-5,7-difluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H3BrClF2N. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 6-Bromo-2-chloro-5,7-difluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives, followed by selective fluorination and chlorination . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, such as controlled temperatures and the use of specific catalysts .
Análisis De Reacciones Químicas
6-Bromo-2-chloro-5,7-difluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different quinoline derivatives.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form complex molecules.
Common reagents used in these reactions include palladium catalysts, strong bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Bromo-2-chloro-5,7-difluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chloro-5,7-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The pathways involved often include those related to cellular metabolism and signal transduction .
Comparación Con Compuestos Similares
6-Bromo-2-chloro-5,7-difluoroquinoline can be compared with other quinoline derivatives, such as:
6-Bromo-5,7-difluoroquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-5,7-difluoroquinoline: Lacks the bromine atom, leading to different chemical properties and applications.
The presence of multiple halogen atoms in this compound makes it unique, as it can participate in a wider range of chemical reactions and exhibit diverse biological activities .
Propiedades
Número CAS |
1188002-21-2 |
|---|---|
Fórmula molecular |
C9H3BrClF2N |
Peso molecular |
278.48 g/mol |
Nombre IUPAC |
6-bromo-2-chloro-5,7-difluoroquinoline |
InChI |
InChI=1S/C9H3BrClF2N/c10-8-5(12)3-6-4(9(8)13)1-2-7(11)14-6/h1-3H |
Clave InChI |
OIQRHJZVBUOYEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=CC(=C(C(=C21)F)Br)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















